tert-butyl 4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carboxylate
CAS No.:
Cat. No.: VC13517590
Molecular Formula: C13H26N2O4
Molecular Weight: 274.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H26N2O4 |
|---|---|
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | tert-butyl 4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C13H26N2O4/c1-13(2,3)19-12(17)15-6-4-14(5-7-15)8-10-18-11-9-16/h16H,4-11H2,1-3H3 |
| Standard InChI Key | JTFRLUUZUYTSRT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CCOCCO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CCOCCO |
Introduction
Chemical Structure and Properties
Structural Characteristics
tert-Butyl 4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carboxylate features a piperazine core—a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The Boc group (tert-butoxycarbonyl) is attached to the nitrogen at position 1, while the 2-(2-hydroxyethoxy)ethyl substituent is bonded to the carbon at position 4. This arrangement confers unique steric and electronic properties, influencing reactivity and interaction with biological targets.
Key Functional Groups
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Boc Group: Enhances solubility and stability during synthetic processes.
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Hydroxyethoxyethyl Chain: Introduces hydrophilicity and hydrogen-bonding capacity.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 80–85°C (predicted) |
| Boiling Point | 420–425°C (estimated) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) |
| LogP | 0.8 (indicating moderate hydrophilicity) |
Synthesis Methods
General Synthetic Strategy
The synthesis involves two primary steps:
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Boc Protection of Piperazine: Reacting piperazine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base .
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Alkylation at Position 4: Introducing the 2-(2-hydroxyethoxy)ethyl group via nucleophilic substitution or coupling reactions.
Reaction Conditions
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Boc Protection: Conducted in dichloromethane with triethylamine at 0–5°C .
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Alkylation: Utilizes 2-(2-hydroxyethoxy)ethyl bromide and a catalyst (e.g., potassium carbonate) in acetonitrile under reflux .
Industrial-Scale Production
Industrial synthesis employs batch reactors with optimized parameters:
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Temperature Control: 25–30°C for Boc protection; 60–70°C for alkylation.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Biological Activity and Applications
Targeted Drug Delivery
The hydroxyethoxyethyl chain enhances water solubility, making the compound suitable for:
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Prodrug Design: Facilitating hydrolysis under physiological conditions.
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Polymer Conjugation: Serving as a linker in antibody-drug conjugates (ADCs) .
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Key Differences |
|---|---|
| tert-Butyl piperazine-1-carboxylate | Lacks hydroxyethoxyethyl substituent |
| Piperazine dihydrochloride | No protective groups; higher polarity |
Reactivity and Stability
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